![molecular formula C12H9N3S B187923 N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine CAS No. 22394-38-3](/img/structure/B187923.png)
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine, also known as ITA, is a synthetic compound with potential therapeutic applications. ITA belongs to the class of indole-based compounds, which have gained significant attention due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potent activity against various bacterial and viral strains. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine exerts its biological activity by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway.
Biochemische Und Physiologische Effekte
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been shown to improve glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has been found to improve cognitive function and memory, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has shown potent biological activity at low concentrations, which makes it a cost-effective compound for use in various assays. However, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has some limitations for lab experiments. It is relatively unstable and can degrade over time, which makes it challenging to store and handle. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine has several potential future directions in scientific research. It can be further investigated for its use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Furthermore, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be used as a lead compound to develop new drugs with improved pharmacological properties. Finally, N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be studied for its potential use as a diagnostic tool for various diseases.
Synthesemethoden
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine can be synthesized using a straightforward method that involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with formaldehyde to yield N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
22394-38-3 |
|---|---|
Produktname |
N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine |
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
(E)-1-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-11-10(3-1)9(7-14-11)8-15-12-13-5-6-16-12/h1-8,14H/b15-8+ |
InChI-Schlüssel |
PRTNCQMOBODVPV-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/NC3=NC=CS3)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=NC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CNC3=NC=CS3)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
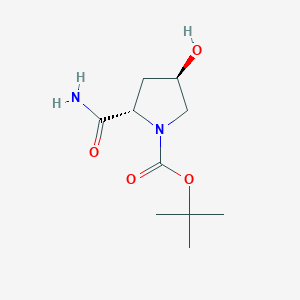

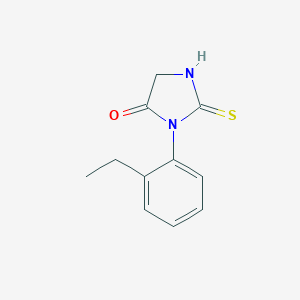
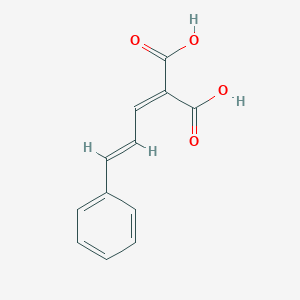
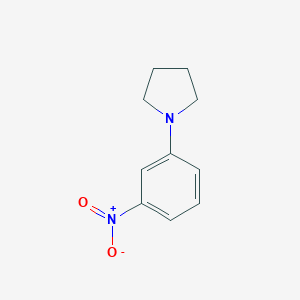
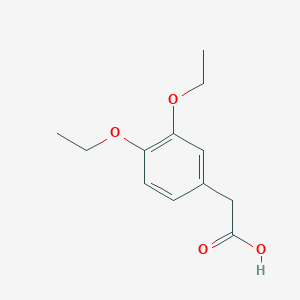

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
